

# A Comparative Analysis of Gastrin-Releasing Peptide (GRP) Expression in Tumorigenesis

Author: BenchChem Technical Support Team. Date: December 2025



Guide for Researchers, Scientists, and Drug Development Professionals

Gastrin-Releasing Peptide (GRP) and its high-affinity receptor, the Gastrin-Releasing Peptide Receptor (GRPR), have emerged as significant players in the progression of various cancers. [1][2] Acting as a potent mitogen, GRP can stimulate tumor growth, angiogenesis, and cell migration, establishing it as a prototypical autocrine growth factor in malignancies such as small cell lung carcinoma (SCLC).[1][3] The overexpression of GRP and GRPR has been documented at both the mRNA and protein levels across a spectrum of tumors, including those of the lung, prostate, breast, and pancreas, making them attractive targets for novel diagnostic and therapeutic strategies.[1][4] This guide provides a comparative overview of GRP/GRPR expression across different tumor types, supported by quantitative data and detailed experimental methodologies.

# **Quantitative Comparison of GRP and GRPR Expression Across Tumor Types**

The expression of GRP and its receptor varies significantly among different cancer types. The following table summarizes quantitative data from multiple studies, primarily based on immunohistochemistry (IHC) and serum level analysis of pro-GRP, a stable precursor to GRP. [5]



| Tumor Type                            | Subtype /<br>Condition           | Positive Cases (%)                                                                                                                                                      | Key Findings &<br>Notes                                                                                                                                                                    |
|---------------------------------------|----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lung Cancer                           | Small Cell Lung<br>Cancer (SCLC) | 74% - 85.7%                                                                                                                                                             | Pro-GRP is a highly sensitive and specific biomarker for SCLC.  [6][7] Median pro-GRP levels are significantly higher in SCLC (e.g., 892.7 pg/mL) compared to NSCLC (e.g., 32.3 pg/mL).[7] |
| Non-Small Cell Lung<br>Cancer (NSCLC) | 15.7% - 62.5%                    | GRPR expression is noted in a significant portion of NSCLC cases, with similar overall rates to SCLC in some studies, though intensity may be higher in NSCLC.  [9][10] |                                                                                                                                                                                            |
| Lung Carcinoids                       | 42% - 44.4%                      | GRP immunoreactivity is a useful marker for identifying lung carcinoids.[11][12]                                                                                        | -                                                                                                                                                                                          |
| Breast Cancer                         | GRPR<br>Overexpression           | Overall: 75.8%                                                                                                                                                          | GRPR overexpression is strongly associated with estrogen receptor (ER) positivity (83.2% in ER+ vs. 12% in ER-).[13][14]                                                                   |
| Luminal A-like                        | 86.2%                            | High frequency of GRPR overexpression in this subtype.[15][16]                                                                                                          |                                                                                                                                                                                            |



| Luminal B-like<br>(HER2-)       | 70.5%                          | Moderate to high frequency of GRPR overexpression.[15]                       | _                                                                                                                                                                          |
|---------------------------------|--------------------------------|------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Luminal B-like<br>(HER2+)       | 82.8%                          | High frequency of GRPR overexpression.[15]                                   | _                                                                                                                                                                          |
| HER2-enriched                   | 21.3%                          | Lower frequency of GRPR overexpression compared to luminal subtypes.[15][16] | _                                                                                                                                                                          |
| Triple-Negative                 | 7.8%                           | Very low frequency of<br>GRPR<br>overexpression.[15]<br>[16]                 |                                                                                                                                                                            |
| Prostate Cancer                 | Adenocarcinoma                 | 60% - 100%                                                                   | GRPR is highly expressed in prostate cancer cells, with low expression in normal prostate tissue.[12] [17] Expression may be higher in earlier stages of the disease. [18] |
| Colon Cancer                    | Adenocarcinoma                 | 62%                                                                          | GRP and GRPR are highly expressed in the majority of colon cancers, with no expression detected in adjacent normal tissues.[9][12]                                         |
| Neuroendocrine<br>Tumors (NETs) | Thyroid Medullary<br>Carcinoma | 100% (3/3)                                                                   | Intense GRP immunoreactivity                                                                                                                                               |



|                       |                       |                                                                                                                                     | observed.[19]                                                                                                        |
|-----------------------|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Pancreatic NETs       | Consistently Negative | In one study, pancreatic NETs were GRP-negative.[11] However, other sources list pancreatic cancer as having GRP overexpression.[1] |                                                                                                                      |
| Intestinal Carcinoids | 60% (12/20)           | Includes carcinoids of<br>the small intestine<br>(70%), appendix<br>(80%), and colon<br>(20%).[20]                                  | <u> </u>                                                                                                             |
| Neuroblastoma         | All stages            | ~82% (27/33)                                                                                                                        | GRP protein is expressed across various stages, while GRPR expression is higher in more undifferentiated tumors.[21] |

## **Experimental Protocols**

The primary method for assessing GRP/GRPR protein expression in tumor tissues is immunohistochemistry (IHC). Below is a representative protocol for FFPE tissue sections.

Protocol: Immunohistochemical Staining for GRP/GRPR in Paraffin-Embedded Tissue

- Deparaffinization and Rehydration:
  - Immerse slides in three changes of xylene for 5 minutes each.
  - Transfer slides through two changes of 100% ethanol for 10 minutes each.[22]
  - Hydrate through graded alcohols: 95% ethanol for 5 minutes, then 70% ethanol for 5 minutes.[23]



- Rinse slides in distilled water.[22]
- Antigen Retrieval:
  - This step is crucial for unmasking epitopes cross-linked by formalin fixation.[24]
  - A common method is heat-induced epitope retrieval (HIER).[23]
  - Immerse slides in a retrieval solution (e.g., citrate buffer, pH 6.0).
  - Heat the slides in the buffer using a microwave, pressure cooker, or water bath to just below boiling for 10-20 minutes.
  - Allow slides to cool to room temperature for at least 30 minutes.
- Peroxidase Blocking:
  - To prevent non-specific background staining, quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
  - Rinse slides with wash buffer (e.g., PBS) three times for 5 minutes each.
- Primary Antibody Incubation:
  - Carefully dry the area around the tissue section.
  - Apply a blocking solution (e.g., normal serum from the same species as the secondary antibody) for 30-60 minutes to reduce non-specific binding.
  - Dilute the primary antibody (anti-GRP or anti-GRPR) to its optimal concentration in an appropriate antibody diluent.[25]
  - Apply the diluted primary antibody to cover the tissue section and incubate in a humidified chamber, typically for 1 hour at room temperature or overnight at 4°C.[23][25]
  - Rinse slides gently with wash buffer three times for 5 minutes each. [25]
- Secondary Antibody and Detection:



- Apply a biotinylated or polymer-based enzyme-conjugated secondary antibody (e.g., HRP-conjugated) for 30-60 minutes at room temperature.
- Rinse slides with wash buffer three times for 5 minutes each.[25]
- If using an avidin-biotin complex (ABC) method, apply the ABC reagent for 30 minutes.
- Prepare the chromogen substrate (e.g., DAB) and apply it to the sections. Monitor for color development (typically 1-10 minutes).[22]
- Immerse slides in distilled water to stop the reaction.[22]
- Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin to visualize cell nuclei.[22]
  - Dehydrate the sections through graded alcohols (e.g., 95%, 100%) and clear with xylene.
     [23]
  - o Apply a coverslip using a permanent mounting medium.

### **Signaling Pathways and Visualizations**

GRP binding to its G protein-coupled receptor (GRPR) initiates a cascade of intracellular signaling events that drive cancer progression.[3] This activation typically involves Gq or Gα12/Gα13 proteins, leading to the stimulation of key pro-proliferative and pro-survival pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.[26]





Click to download full resolution via product page

Caption: GRP-GRPR signaling cascade in cancer cells.



The experimental workflow for analyzing GRP expression in tumor samples via IHC follows a standardized, multi-step process from sample preparation to final analysis.





Click to download full resolution via product page

Caption: Standardized workflow for IHC analysis of GRP expression.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gastrin-releasing peptide and cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gastrin-releasing peptide links stressor to cancer progression PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GRPR modulators and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Pro-gastrin-releasing peptide (ProGRP) as a biomarker in small-cell lung cancer diagnosis, monitoring and evaluation of treatment response PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progastrin-releasing peptide as a diagnostic and therapeutic biomarker of small cell lung cancer Oh Journal of Thoracic Disease [jtd.amegroups.org]
- 8. Circulating progastrin-releasing peptide in the diagnosis of Small Cell Lung Cancer (SCLC) and in therapeutic monitoring PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. Gastrin-releasing-peptide in neuroendorine tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Expression of Gastrin-Releasing Peptide Receptor in Breast Cancer and Its Association with Pathologic, Biologic, and Clinical Parameters: A Study of 1,432 Primary Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the binding of the gastrin-releasing peptide receptor (GRP-R) antagonist 68Ga-RM2 and 18F-FDG in breast cancer samples PMC [pmc.ncbi.nlm.nih.gov]



- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Blocking GRP/GRP-R signaling decreases expression of androgen receptor splice variants and inhibits tumor growth in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imaging GRPr Expression in Metastatic Castration-Resistant Prostate Cancer with [68Ga]Ga-RM2—A Head-to-Head Pilot Comparison with [68Ga]Ga-PSMA-11 PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gastrin releasing peptide in human neuroendocrine tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gastrin-releasing peptide immunoreactivity in intestinal carcinoids PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gastrin-Releasing Peptide Is a Growth Factor for Human Neuroblastomas PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Learn: immunohistochemistry The Human Protein Atlas [proteinatlas.org]
- 25. Immunohistochemistry Procedure [sigmaaldrich.com]
- 26. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [A Comparative Analysis of Gastrin-Releasing Peptide (GRP) Expression in Tumorigenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026814#comparative-analysis-of-grp-expression-in-different-tumor-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com